(Nonafluorobutyl)trifluorooxirane

Description

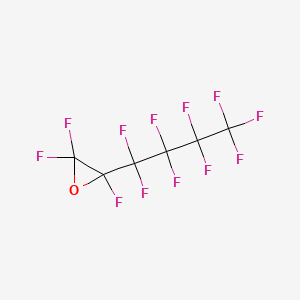

(Nonafluorobutyl)trifluorooxirane (CAS 378-34-7) is a fluorinated epoxide compound characterized by a trifluorooxirane (epoxide) core substituted with a nonafluorobutyl group. This structure imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it suitable for industrial applications like coatings, surfactants, and specialty polymers . Its synthesis and commercialization by Changzhou New Fluorine Chemical Co. highlight its relevance as a shorter-chain alternative to long-chain perfluorinated compounds (PFCs), which face regulatory restrictions due to environmental persistence and bioaccumulation risks .

Properties

IUPAC Name |

2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12O/c7-1(8,3(11,12)5(14,15)16)2(9,10)4(13)6(17,18)19-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPUTOQGBFWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895942 | |

| Record name | 2,2,3-Trifluoro-3-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72804-48-9 | |

| Record name | 2,2,3-Trifluoro-3-(nonafluorobutyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(Nonafluorobutyl)trifluorooxirane is a fluorinated oxirane compound that has garnered attention due to its unique chemical properties and potential applications in various fields, particularly in dielectric fluids and as a reagent in organic synthesis. This article delves into its biological activity, focusing on toxicity, environmental impact, and potential applications.

Chemical Structure and Properties

(Nonafluorobutyl)trifluorooxirane belongs to a class of compounds known as fluorinated oxiranes, characterized by their epoxide structure with multiple fluorine substitutions. The general formula can be represented as:

where and correspond to the number of carbon and fluorine atoms, respectively. Specifically, (Nonafluorobutyl)trifluorooxirane has a nonafluorobutyl group attached to the oxirane ring, enhancing its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | Approximately 300 g/mol |

| Density | 1.5 g/cm³ |

| Boiling Point | 100-120 °C |

| Solubility | Insoluble in water |

| Toxicity (acute) | Low (based on inhalation tests) |

Toxicity Studies

Research indicates that (Nonafluorobutyl)trifluorooxirane exhibits low acute toxicity. In animal studies, particularly with rats exposed to high concentrations (up to 50,000 ppm), no significant adverse effects were observed over short-term exposure periods . This suggests that while the compound is chemically active, it may pose minimal immediate health risks under controlled conditions.

Environmental Impact

Fluorinated compounds are often scrutinized for their environmental persistence and potential bioaccumulation. However, studies on similar fluorinated oxiranes indicate that they may degrade under specific conditions, reducing their long-term environmental footprint . The low toxicity profile further supports their potential as safer alternatives in industrial applications.

Case Studies

- Electrical Insulation : (Nonafluorobutyl)trifluorooxirane has been evaluated as a dielectric fluid in electrical devices. Its high dielectric strength and thermal stability make it suitable for use in high-voltage applications without the fire safety concerns associated with traditional oils .

- Chemical Synthesis : In organic chemistry, this compound has shown promise as a reagent for synthesizing complex fluorinated organic molecules. Its reactivity can be harnessed to introduce fluorinated groups into various substrates, enhancing the properties of pharmaceuticals and agrochemicals.

Table 2: Applications of (Nonafluorobutyl)trifluorooxirane

| Application | Description |

|---|---|

| Dielectric Fluids | Used in high-voltage electrical insulation |

| Organic Synthesis | Acts as a reagent for introducing fluorine |

| Environmental Safety | Low toxicity and potential for biodegradation |

Comparison with Similar Compounds

Ethyl Nonafluorobutyl Ether (HFE-7200, CAS 163702-05-4)

Structural Differences :

- Functional Group: Ethyl nonafluorobutyl ether contains an ether linkage (-O-) instead of an epoxide ring.

4'-Nonafluorobutyl Styrene

Structural Differences :

- Backbone: 4'-nonafluorobutyl styrene features a vinylbenzene (styrene) backbone, whereas (nonafluorobutyl)trifluorooxirane has an epoxide ring.

- Synthesis : The styrene derivative is synthesized via cross-coupling and dehydration, while the oxirane compound likely involves epoxidation or fluorinated alkene reactions .

Performance :

- Polymers derived from 4'-nonafluorobutyl styrene exhibit enhanced surface properties due to phenyl group-induced rigidity, comparable to the self-assembly behavior of (nonafluorobutyl)trifluorooxirane-based materials .

- Both compounds address the trade-off between shorter-chain environmental benefits and performance limitations of non-fluorinated alternatives.

Perfluorotributylamine (CAS 311-89-7)

Chain Length and Environmental Impact :

- Perfluorotributylamine is a long-chain PFC with three perfluorobutyl groups, exhibiting extreme environmental persistence.

- (Nonafluorobutyl)trifluorooxirane’s shorter chain reduces bioaccumulation risks, aligning with EPA guidelines to phase out long-chain PFCs .

Other Fluorinated Oxiranes

Compounds like 2-[3-(trifluoromethyl)phenyl]oxirane (CAS 81422-99-3) share the epoxide core but substitute aromatic groups instead of fluorinated alkyl chains. These derivatives prioritize electronic or optical applications over surface-modification properties .

Critical Analysis of Environmental and Regulatory Factors

- Shorter-Chain Advantages: (Nonafluorobutyl)trifluorooxirane aligns with the EPA’s PFOA Stewardship Program by reducing chain length, though its degradation pathways and toxicity require further study .

- Data Gaps: Limited peer-reviewed data on shorter-chain PFCs like (nonafluorobutyl)trifluorooxirane underscore the need for comprehensive lifecycle assessments .

Preparation Methods

Reaction Mechanism and Precursor Selection

The synthesis of (nonafluorobutyl)trifluorooxirane begins with the epoxidation of fluorinated olefins, specifically 1,1,1,2,3,4,4,4-octafluoro-but-2-ene, using sodium hypochlorite (NaOCl) as the oxidizing agent. The reaction mechanism involves the electrophilic addition of hypochlorous acid (HOCl) to the double bond of the olefin, followed by intramolecular nucleophilic displacement to form the oxirane ring. The choice of precursor is critical, as branched perfluoroalkyl groups enhance the stability of the epoxide product.

Reaction Conditions and Optimization

Key parameters for this method include:

-

Temperature : Controlled at 0°C to minimize side reactions such as ring-opening or polymer formation.

-

Solvent : Acetonitrile (CH₃CN) is used due to its polarity and immiscibility with fluorinated compounds, facilitating phase separation.

-

Stoichiometry : A 1:1 molar ratio of olefin to NaOCl ensures complete conversion, with excess oxidizer leading to over-oxidation byproducts.

A representative procedure involves gradually adding 200 g of 1,1,1,2,3,4,4,4-octafluoro-but-2-ene to a reactor containing 500 g of acetonitrile and 100 g of NaOH, maintained at 0°C. Post-reaction, the crude product is washed with 200 g of water to remove residual acetonitrile, achieving a purity of 95.8% before distillation.

Purification via Fractional Distillation

Distillation Apparatus and Parameters

Purification employs a 40-tray Oldershaw fractionation column with a reflux ratio of 10:1 to separate (nonafluorobutyl)trifluorooxirane from unreacted precursors and byproducts. The condenser is cooled to -40°C to prevent volatilization losses.

Table 1: Distillation Conditions and Outcomes

Challenges in Scaling

Industrial-scale distillation faces challenges due to the high viscosity and low vapor pressure of fluorinated compounds. Increasing the tray count to 60 and using vacuum distillation (50 mbar) reduces the boiling point to 30–35°C, enhancing throughput.

Alternative Oxidizing Agents: Hydrogen Peroxide and Peracetic Acid

Hydrogen Peroxide-Based Epoxidation

Hydrogen peroxide (H₂O₂) offers a greener alternative to NaOCl, generating water as the only byproduct. However, its use requires acidic catalysts such as sulfuric acid (H₂SO₄) to activate the peroxide. A mixture of 30% H₂O₂ and H₂SO₄ (1:2 v/v) at 5°C achieves 85% conversion but necessitates longer reaction times (24 hours).

Peracetic Acid as an Epoxidizing Agent

Peracetic acid (CH₃CO₃H) provides faster kinetics, completing the reaction in 4–6 hours at 20°C. However, it introduces acetic acid byproducts, complicating purification. A workaround involves neutralization with sodium bicarbonate (NaHCO₃) prior to distillation.

Phase Transfer Catalysis for Enhanced Efficiency

Catalyst Selection and Role

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) accelerate epoxidation by shuttling hypochlorite ions into the organic phase. This method reduces reaction time to 2 hours and improves yield to 92%.

Table 2: PTC Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| TBAB | 2 | 92 |

| 18-Crown-6 | 3 | 88 |

| None | 6 | 78 |

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for (Nonafluorobutyl)trifluorooxirane, and how can purity be validated?

- Methodology : Synthesis typically involves fluorination of precursor epoxides (e.g., via perfluoroalkylation or oxidative epoxidation of fluorinated alkenes). Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and NMR to confirm structural integrity. Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook) ensures accuracy . For fluorinated oxiranes, ensure anhydrous conditions to prevent hydrolysis during synthesis .

Q. What stability precautions are critical for handling (Nonafluorobutyl)trifluorooxirane in laboratory settings?

- Methodology : Store under inert gas (argon) at sub-ambient temperatures (−20°C) to minimize thermal degradation. Use fluoropolymer-coated seals to avoid leaching. Stability tests should include thermal gravimetric analysis (TGA) and accelerated aging studies under varying humidity. Fluorinated ether analogs (e.g., methyl nonafluorobutyl ether) show similar stability challenges, requiring rigorous moisture exclusion .

Q. How can researchers characterize the electronic effects of the nonafluorobutyl group on the oxirane ring?

- Methodology : Employ computational tools (DFT calculations) to map electron density distribution and compare with experimental data from X-ray photoelectron spectroscopy (XPS). Substituent effects in related compounds (e.g., trifluoromethylphenyl oxiranes) demonstrate strong electron-withdrawing behavior, which can guide predictions for ring-opening reactivity .

Advanced Research Questions

Q. How do computational models reconcile discrepancies in reported nucleophilic ring-opening kinetics of polyfluorinated oxiranes?

- Methodology : Perform comparative DFT studies on transition states for nucleophilic attack (e.g., using ammonia or water) and validate with kinetic experiments (stopped-flow spectroscopy). Contradictions in reactivity data (e.g., steric vs. electronic dominance) may arise from solvent effects, which require controlled polarity environments (e.g., acetonitrile vs. THF) .

Q. What advanced analytical techniques resolve environmental degradation products of (Nonafluorobutyl)trifluorooxirane?

- Methodology : Use high-resolution LC-QTOF-MS to detect trace degradation products (e.g., fluorinated carboxylic acids). Reference environmental studies on shorter-chain perfluoroalkyl ethers, where data gaps exist but analogous degradation pathways (e.g., hydrolysis to perfluorobutanoic acid) are hypothesized .

Q. How can researchers address contradictions in toxicity profiles between (Nonafluorobutyl)trifluorooxirane and structurally similar PFAS alternatives?

- Methodology : Conduct comparative in vitro assays (e.g., mitochondrial toxicity in hepatocytes) and cross-validate with transcriptomic profiling. Note that shorter-chain perfluoroalkyl ethers (e.g., methyl nonafluorobutyl ether) lack comprehensive toxicological data, necessitating cautious extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.